1-Methyl-5-nitro-1H-quinolin-2-one 1-Methyl-5-nitro-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764474
InChI: InChI=1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3
SMILES: CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

1-Methyl-5-nitro-1H-quinolin-2-one

CAS No.:

Cat. No.: VC13764474

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-nitro-1H-quinolin-2-one -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 1-methyl-5-nitroquinolin-2-one
Standard InChI InChI=1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3
Standard InChI Key FNEPMMJDCROXSK-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-]
Canonical SMILES CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Methyl-5-nitro-1H-quinolin-2-one belongs to the quinolinone class, characterized by a bicyclic framework comprising a pyridone ring fused to a benzene ring. The compound’s IUPAC name, 1-methyl-5-nitroquinolin-2-one, reflects the methyl group at the 1-position and the nitro group at the 5-position. X-ray crystallography of related nitroquinolones reveals planar geometries with slight distortions due to steric interactions between substituents . The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at adjacent positions, a feature exploited in synthetic modifications .

Table 1: Key Physicochemical Properties

PropertyValueSource Citation
Molecular FormulaC10H8N2O3C_{10}H_{8}N_{2}O_{3}
Molecular Weight204.18 g/mol
Density1.331 g/cm³ (analog)
Boiling Point475°C (analog)
Flash Point241.1°C (analog)
LogP (Partition Coefficient)2.28 (analog)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-5-nitro-1H-quinolin-2-one reveals distinct signals for the methyl group (~3.5 ppm in 1H^1H NMR) and aromatic protons adjacent to the nitro group (~8.5–9.0 ppm). Infrared (IR) spectroscopy shows strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, characteristic of nitro group symmetric and asymmetric stretching vibrations . Mass spectrometry (MS) data confirm the molecular ion peak at m/z 204.18, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-methyl-5-nitro-1H-quinolin-2-one typically involves nitration of pre-functionalized quinolinone precursors. A common route starts with 1-methylquinolin-2-one, which undergoes regioselective nitration using a mixture of nitric and sulfuric acids at controlled temperatures (0–5°C) . Alternative methods include the transformation of 1-methyl-5-nitroquinolinium iodide via hydrolysis or nucleophilic displacement reactions.

Table 2: Representative Synthetic Route

StepReaction DescriptionReagents/ConditionsYield
1Nitration of 1-methylquinolin-2-oneHNO3/H2SO4HNO_3/H_2SO_4, 0–5°C65%
2PurificationColumn chromatography (SiO₂)90%

Challenges in Regioselectivity

Reactivity and Functionalization

Nucleophilic Substitution

The nitro group at the 5-position activates the quinolinone ring toward nucleophilic aromatic substitution (SN_NAr). Treatment with amines or thiols under basic conditions yields 5-amino or 5-thioether derivatives, respectively . For example:

1-Methyl-5-nitro-1H-quinolin-2-one+RNH21-Methyl-5-R-amino-1H-quinolin-2-one+HNO2\text{1-Methyl-5-nitro-1H-quinolin-2-one} + \text{RNH}_2 \rightarrow \text{1-Methyl-5-R-amino-1H-quinolin-2-one} + \text{HNO}_2

This reactivity is leveraged to introduce pharmacophores for drug discovery .

Cycloaddition Reactions

The electron-deficient pyridone ring participates in Diels-Alder reactions with electron-rich dienes, forming fused polycyclic structures. For instance, reaction with 1,3-cyclohexadiene yields a tetracyclic adduct with retained nitro functionality . Such transformations expand the compound’s utility in materials science and medicinal chemistry.

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